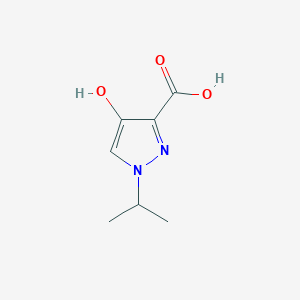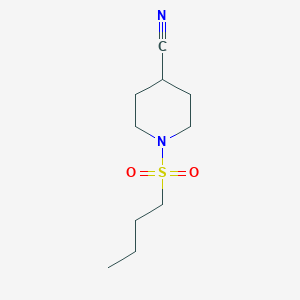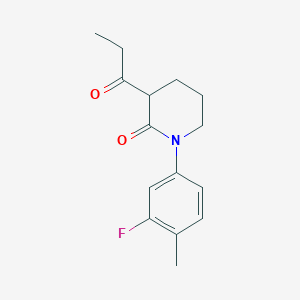
4-(3-azetidinylmethyl)Pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-azetidinylmethyl)Pyridine is a heterocyclic organic compound that features a pyridine ring substituted with a 3-azetidinylmethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-azetidinylmethyl)Pyridine typically involves the formation of the azetidine ring followed by its attachment to the pyridine core. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of a suitable pyridine derivative with an azetidine precursor in the presence of a base can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve optimized synthetic routes that ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
4-(3-azetidinylmethyl)Pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyridine N-oxides, while reduction can produce piperidine derivatives.
科学的研究の応用
4-(3-azetidinylmethyl)Pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: The compound is used in the development of advanced materials with specific electronic and optical properties.
作用機序
The mechanism of action of 4-(3-azetidinylmethyl)Pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can enhance binding affinity and specificity, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
Pyridine: A basic nitrogen heterocycle with wide applications in pharmaceuticals and agrochemicals.
Azetidine: A four-membered nitrogen-containing ring that is a key structural motif in various bioactive compounds.
Piperidine: A saturated six-membered nitrogen heterocycle commonly found in natural products and pharmaceuticals.
Uniqueness
4-(3-azetidinylmethyl)Pyridine is unique due to the combination of the pyridine and azetidine rings, which imparts distinct chemical and biological properties. This dual functionality allows for versatile applications and enhances its potential as a scaffold for drug development and material science.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
4-(azetidin-3-ylmethyl)pyridine |
InChI |
InChI=1S/C9H12N2/c1-3-10-4-2-8(1)5-9-6-11-7-9/h1-4,9,11H,5-7H2 |
InChIキー |
XTQHFBOFDCGFDK-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)CC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-(Propan-2-yl)-1H-imidazo[4,5-c]pyridin-4-ol](/img/structure/B13185885.png)
![5-Methyl-3-{[(pyrrolidin-3-yl)formamido]methyl}hexanoic acid hydrochloride](/img/structure/B13185889.png)
![({4-fluoro-1-[(1-methyl-1H-imidazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13185892.png)


methanol](/img/structure/B13185917.png)
![Methyl 4-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185920.png)
![Ethyl 6-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13185925.png)




